l-Lyxopyranose tetraacetate

Descripción general

Descripción

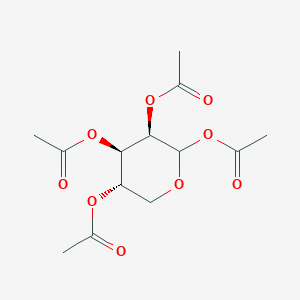

l-Lyxopyranose tetraacetate is a chemical compound with the molecular formula C13H18O9 and a molecular weight of 318.28 . It is a derivative of Lyxose, an aldopentose — a monosaccharide containing five carbon atoms, and including an aldehyde functional group .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, and 9 oxygen atoms . It is a derivative of Lyxose, which is a C’-2 carbon epimer of the sugar xylose .

Physical And Chemical Properties Analysis

This compound is sparingly soluble (15 g/L at 25 ºC), has a density of 1.29±0.1 g/cm3 (at 20 ºC 760 Torr), and a melting point of 95-96 ºC (sublimation) .

Aplicaciones Científicas De Investigación

Conversion to Furanose Derivatives :

- Acetylated pyranose glycals, such as l-Lyxopyranose tetraacetate, can be converted into protected furanose reducing sugars, which are useful in synthesizing oligosaccharides and other sugar derivatives. This process involves ozonolysis followed by treatment with dimethyl sulfide and hydrolysis, enabling the synthesis of glycosides with good yields and high stereoselectivities (D’Souza et al., 1998).

Synthesis of Acetylenic Sugar Derivatives :

- This compound is used in the synthesis of novel sugar derivatives, including D-lyxo-5-Hexyne-1,2,3,4-tetrol and its acetylated form. These compounds have applications in carbohydrate chemistry for the production of fully acetylated aldonic acids and acyclic ketose derivatives (Hurd & Jenkins, 1966).

Cytotoxic Activity and Anticancer Research :

- This compound derivatives have been studied for their cytotoxic activity, particularly in cancer research. These derivatives have shown significant activity in inhibiting the growth of certain tumor cells, making them potentially useful in developing new anticancer therapies (Hadfield et al., 1979).

Chemo-enzymatic Synthesis of Precursors for Nucleosides :

- There is research on the chemo-enzymatic synthesis of this compound derivatives for use as precursors in the production of l-nucleosides. This process involves regioselective transesterification and stereochemistry inversion of secondary alcohol, useful in pharmaceutical and biochemical research (Kitsuda et al., 2009).

Synthesis of Novel Nucleosides for Antitumor Activity :

- Derivatives of this compound have been used in the synthesis of novel nucleosides, which were tested for their antitumor activity. This research contributes to the development of new therapeutic agents for cancer treatment (Pejanovic et al., 2003).

Analytical and Structural Studies in Carbohydrate Chemistry :

- Structural analysis and synthesis of this compound and its derivatives play a significant role in understanding carbohydrate chemistry. This includes studies on nuclear magnetic resonance (NMR) chemical shifts of saccharides and analysis of aldose anomers (Taubert et al., 2005).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

L-Lyxopyranose tetraacetate plays a role in biochemical reactions as a substrate or intermediate. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is lyxose isomerase, which catalyzes the isomerization of L-lyxose to L-xylulose . This interaction is crucial for the conversion of L-lyxose into other biologically relevant sugars. Additionally, this compound can be involved in glycosylation reactions, where it serves as a donor molecule for the transfer of acetylated sugar moieties to acceptor molecules. These interactions are essential for the synthesis of complex carbohydrates and glycoconjugates.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in carbohydrate metabolism and glycosylation pathways . By modulating these pathways, this compound can alter the metabolic flux of cells, leading to changes in the levels of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound can bind to specific enzymes, such as lyxose isomerase, and modulate their activity Additionally, this compound can act as an inhibitor of certain glycosyltransferases, thereby affecting the synthesis of glycoconjugates

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the release of acetic acid and L-lyxose . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic flux. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance carbohydrate metabolism and improve glycosylation processes . At high doses, this compound can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycosylation pathways . In the pentose phosphate pathway, this compound can be converted to L-xylulose by lyxose isomerase, which is then further metabolized to produce ribulose-5-phosphate, a key intermediate in nucleotide synthesis. Additionally, this compound can participate in glycosylation reactions, where it serves as a donor molecule for the transfer of acetylated sugar moieties to acceptor molecules. These metabolic pathways are essential for understanding the biochemical role of this compound in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across the cell membrane by sugar transporters, such as the L-rhamnose-proton symporter, which also transports L-lyxose . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. These transport and distribution mechanisms are crucial for understanding the cellular localization and function of this compound.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the endoplasmic reticulum, this compound can participate in glycosylation reactions, contributing to the synthesis of glycoproteins and other glycoconjugates. The subcellular localization of this compound is essential for its biochemical activity and function within the cell.

Propiedades

IUPAC Name |

[(3S,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-VCKSIFHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)

![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)

![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)

![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)